

The Psychedelic Mechanism of Brolamfetamine (DOB): A Technical Guide

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Compound of Interest

Compound Name: *Brolamfetamine*

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This document provides an in-depth examination of the molecular and cellular mechanisms underlying the psychedelic effects of **Brolamfetamine** (2,5-Dimethoxy-4-bromoamphetamine, DOB). It details the compound's interaction with serotonergic receptors, the subsequent intracellular signaling cascades, and the established experimental protocols used to elucidate these properties.

Pharmacodynamics

Brolamfetamine's psychoactive effects are primarily initiated by its interaction with serotonin receptors, particularly the 5-HT₂ subfamily. Its psychedelic properties are mediated by its agonistic activity at the 5-HT_{2a} receptor.^[1] The R-(–)-enantiomer of DOB is the more active stereoisomer.^[2]

Receptor Binding Affinity

Brolamfetamine binds with high affinity to 5-HT_{2a}, 5-HT_{2n}, and 5-HT_{2a} receptors.^[1] Due to its selectivity for this subfamily, DOB is frequently utilized as a research tool in studies of 5-HT₂ receptors.^[1] Quantitative binding affinities (K_i), which represent the concentration of the drug that occupies 50% of the receptors in a competition binding assay, are summarized below. A lower K_i value indicates a higher binding affinity.

Receptor Target	Radioligand	Tissue/Cell Line	Ki (nM)	Reference
Human 5-HT _{2a}	[³ H]ketanserin	Rat Frontal Cortex	59	[3]
Human 5-HT _{2a}	[¹²⁵ I]DOI	HEK-293 Cells	~Low nM	[4]
Human 5-HT _{2n}	Not Specified	Not Specified	-	[1]
Human 5-HT _{2a}	[¹²⁵ I]DOI	HEK-293 Cells	~16-19	[4]

Note: Data for direct Ki values of DOB at 5-HT_{2n} and 5-HT_{2a} receptors is sparse in the provided search results, though it is established as an agonist at these sites. The table includes data for the structurally related compound DOM for comparative context at the 5-HT_{2a} receptor.

Functional Activity

As a receptor agonist, **brofamfetamine** not only binds to the receptor but also activates it, triggering downstream biological responses. Its potency (EC₅₀) and efficacy (E_{max}) are key parameters in defining its functional profile. Studies characterize DOB as a partial agonist at the 5-HT_{2a} receptor.[5]

Receptor Target	Assay Type	Potency (EC ₅₀)	Efficacy (% of 5-HT)	Reference
Human 5-HT _{2a}	Inositol Phosphate Accumulation	Not Specified	Not Specified	[4][6]
Human 5-HT _{2a}	NMDA Current Inhibition	Partial Agonist	Not Quantified	[5]

Note: While specific EC₅₀ and E_{max} values for **brofamfetamine** were not available in the search results, functional assays confirm its potent agonism at the 5-HT_{2a} receptor, leading to downstream signaling such as inositol phosphate accumulation and modulation of NMDA receptor currents.[4][5][6]

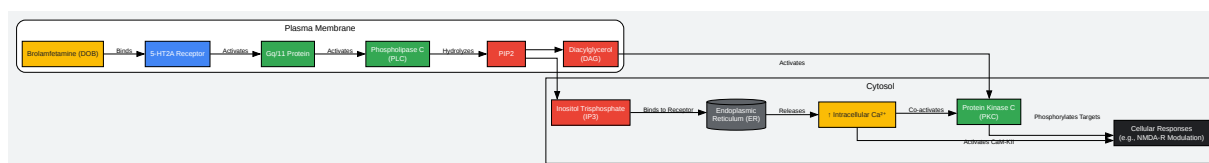
Molecular Mechanism of Action

The psychedelic effects of **brofamfetamine** are not merely a function of receptor binding but are the result of the complex intracellular signaling cascades that follow 5-HT_{2a} receptor activation.

Canonical Gq/11-PLC Signaling Pathway

The 5-HT_{2a} receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 alpha subunit.^[7] Agonist binding by **brofamfetamine** initiates the following cascade:

- **G Protein Activation:** The receptor undergoes a conformational change, activating the associated Gq/11 protein.
- **PLC Activation:** The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).^[7]^[8]
- **PIP₂ Hydrolysis:** PLC catalyzes the hydrolysis of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂).
- **Second Messenger Production:** This hydrolysis yields two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).^[7]^[9]
- **Downstream Effects:** IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.^[9] DAG remains in the membrane and, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).^[7]



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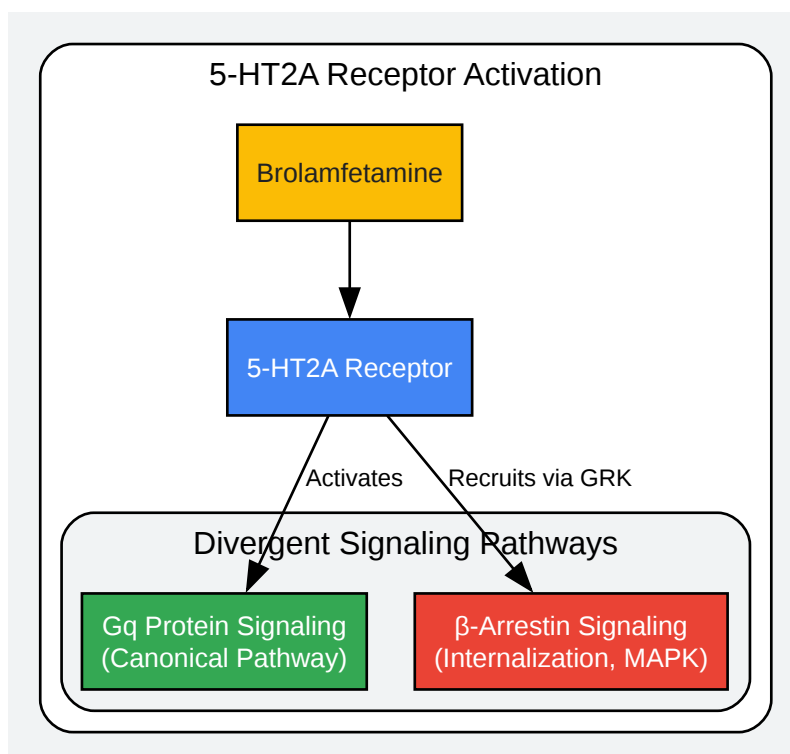
Canonical 5-HT_{2a} Receptor Gq Signaling Pathway.

Interestingly, while this pathway involves PKC activation, one study found that DOB, unlike MDMA, does not produce in vivo PKC activation in the rodent brain.[1] Further research suggests that the psychedelic effects of DOB may be mediated by a subsequent Ca²⁺/Calmodulin-dependent protein kinase II (CaM-KII) pathway that modulates NMDA receptor transmission, a mechanism that is independent of PKC.[5]

Biased Agonism: G Protein vs. β -Arrestin Signaling

In addition to G protein-mediated signaling, GPCRs can also signal through β -arrestin pathways.[10][11] Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β -arrestin proteins are recruited to the receptor.[12] This recruitment can lead to receptor desensitization and internalization, but also initiates a distinct, G protein-independent wave of signaling.[10][13]

Ligands that preferentially activate one pathway over the other are known as "biased agonists." [13][14] The therapeutic and psychedelic effects of 5-HT_{2a} agonists may depend on the balance between Gq and β -arrestin signaling.[15] While this is an active area of research for psychedelics, specific data quantifying **brodamfetamine's** bias profile is not yet well-established.



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Conceptual Diagram of Biased Agonism at the 5-HT_{2a} Receptor.

Key Experimental Protocols

The characterization of **brolamfetamine**'s mechanism of action relies on standardized in vitro pharmacological assays.

Protocol: 5-HT_{2a} Receptor Radioligand Binding Assay

This competitive binding assay is used to determine the affinity (K_i) of a test compound (e.g., **brolamfetamine**) for the 5-HT_{2a} receptor.

Objective: To quantify the displacement of a known radiolabeled ligand from the 5-HT_{2a} receptor by an unlabeled test compound.

Materials:

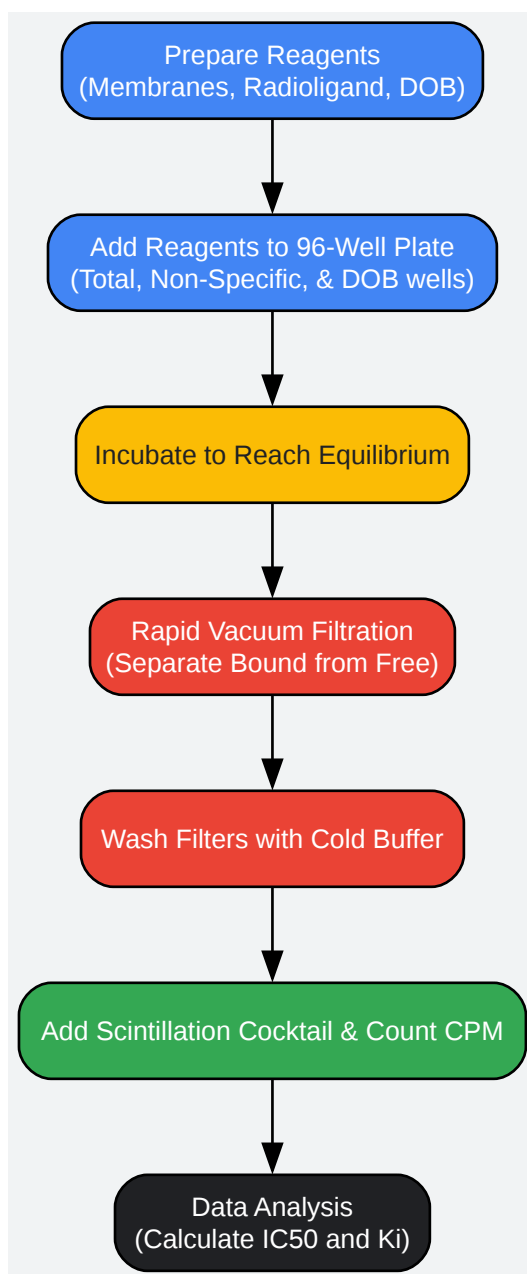
- Receptor Source: Membrane preparations from cells stably expressing the human 5-HT_{2a} receptor (e.g., CHO-K1, HEK293) or from brain tissue rich in these receptors (e.g., rat frontal cortex).^{[7][16]}

- Radioligand: [³H]ketanserin, a commonly used radiolabeled antagonist for the 5-HT_{2a} receptor.[7]
- Test Compound: **Brolamfetamine** (DOB) at various concentrations.
- Non-specific Binding Control: A high concentration of a known 5-HT_{2a} antagonist (e.g., 10 μM mianserin or clozapine) to determine binding to non-receptor sites.[17][18]
- Assay Buffer: Tris-based buffer.
- Wash Buffer: Cold assay buffer.
- Filtration System: 96-well filter plates (e.g., GF/B glass fiber) and a vacuum manifold.[3]
- Detection: Scintillation cocktail and a microplate scintillation counter.[7]

Methodology:

- Plate Preparation: Pre-soak filter plates with a blocking agent like 0.5% polyethyleneimine for ~2 hours to reduce non-specific binding to the filter material.[3][7]
- Reaction Mixture: In each well, combine the receptor membrane preparation, [³H]ketanserin (at a concentration near its K_d, e.g., 0.5 nM), and either assay buffer (for total binding), the non-specific binding control, or varying concentrations of **brolamfetamine**. [18]
- Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
- Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold to separate bound from unbound radioligand.[7]
- Washing: Wash the filters multiple times with cold wash buffer to remove any remaining unbound radioligand.[7]
- Scintillation Counting: Allow filters to dry, add scintillation cocktail to each well, and measure the radioactivity in counts per minute (CPM) using a microplate scintillation counter.[7]
- Data Analysis:

- Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
- Plot the percentage of specific binding against the logarithm of the **brofamfetamine** concentration.
- Determine the IC_{50} value (the concentration of **brofamfetamine** that inhibits 50% of the specific binding).
- Calculate the K_i (inhibition constant) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.



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Workflow for a 5-HT_{2a} Receptor Radioligand Binding Assay.

Protocol: Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the production of inositol phosphates, a direct consequence of Gq-coupled receptor activation.

Objective: To quantify the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃, following receptor stimulation by **brofamfetamine**.

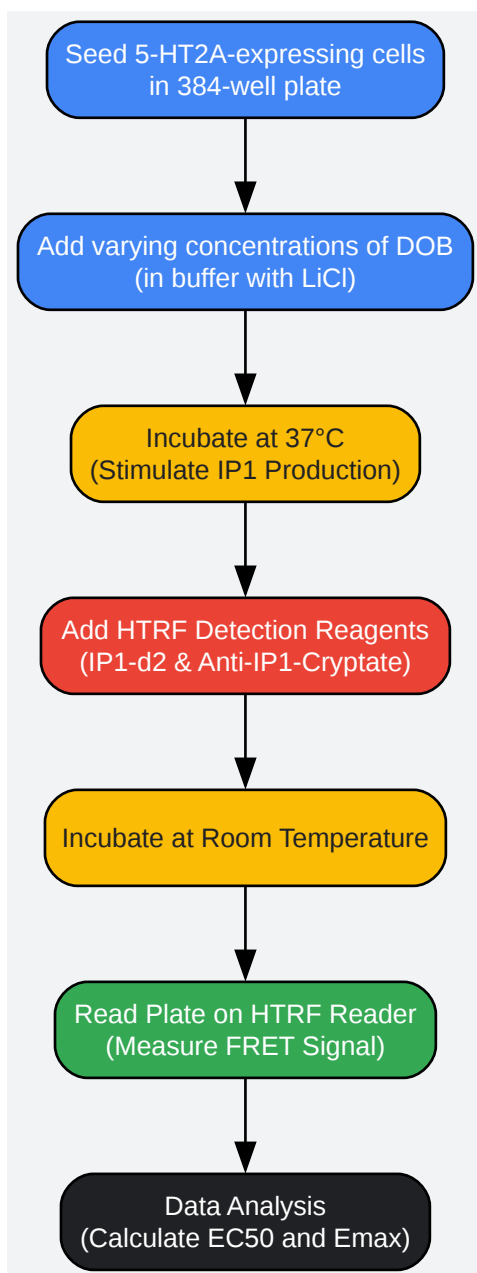
Materials:

- Cell Line: A suitable cell line expressing the 5-HT_{2a} receptor (e.g., HEK293, CHO-K1).[8]
- Assay Buffer: Typically a buffer containing Lithium Chloride (LiCl). LiCl inhibits the degradation of IP₁, allowing it to accumulate for easier detection.[9]
- Test Compound: **Brolamfetamine** (DOB) at various concentrations.
- Detection Kit: A commercial kit, often based on Homogeneous Time-Resolved Fluorescence (HTRF), is commonly used. These kits contain IP₁ labeled with a fluorescent acceptor (e.g., d2) and an anti-IP₁ antibody labeled with a fluorescent donor (e.g., Cryptate).[8][9]
- Plate Reader: An HTRF-compatible microplate reader.[9]

Methodology:

- Cell Seeding: Seed cells into a 384-well white microplate and incubate to allow for cell attachment.[9]
- Compound Addition: Add serial dilutions of **brolamfetamine** (or a known antagonist for inhibition assays) to the appropriate wells.
- Agonist Stimulation: Add **brolamfetamine** to stimulate the receptors. For antagonist assays, a known agonist is added after a pre-incubation with the antagonist.[9]
- Incubation: Incubate the plate (e.g., 30-60 minutes at 37°C) to allow for the production and accumulation of IP₁. [9]
- Detection Reagent Addition: Add the detection reagents (IP₁-d2 and anti-IP₁-Cryptate) in a lysis buffer as per the manufacturer's protocol.[9]
- Final Incubation: Incubate at room temperature for ~1 hour, protected from light, to allow the competitive immunoassay to reach equilibrium.[9]
- Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[9]

- Data Analysis:
 - Calculate the HTRF signal ratio (Emission 665nm / Emission 620nm).
 - Plot the HTRF ratio against the logarithm of the **brofamfetamine** concentration.
 - Fit a sigmoidal dose-response curve to the data to determine the EC₅₀ value (potency) and E_{max} (efficacy).



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Workflow for an Inositol Phosphate (IP) Accumulation HTRF Assay.

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